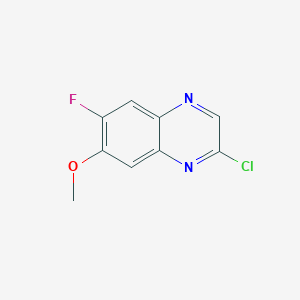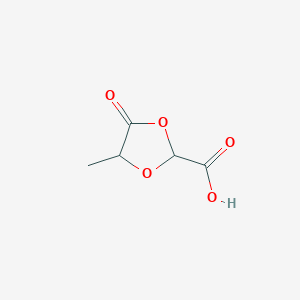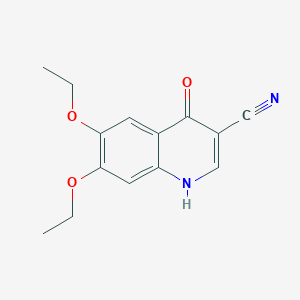
6,7-Diethoxy-1,4-dihydro-4-oxo-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- typically involves the reaction of appropriate quinoline derivatives with nitrile groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- can be compared with other similar compounds, such as:
3-Quinolinecarbonitrile, 1,4-dihydro-6,7-dimethoxy-4-oxo-: This compound has similar structural features but different substituents, which can lead to variations in its chemical and biological properties.
1-Cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester: This compound has additional fluorine atoms and a carboxylic acid group, which can significantly alter its reactivity and applications.
The uniqueness of 3-Quinolinecarbonitrile, 6,7-diethoxy-1,4-dihydro-4-oxo- lies in its specific substituents and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
6,7-diethoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O3/c1-3-18-12-5-10-11(6-13(12)19-4-2)16-8-9(7-15)14(10)17/h5-6,8H,3-4H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
PCONYILKRARXQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


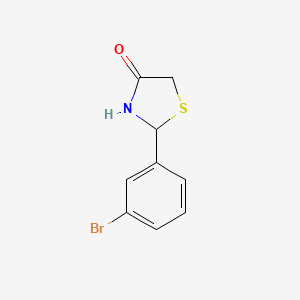
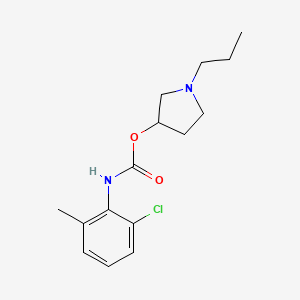
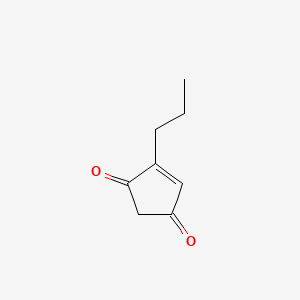
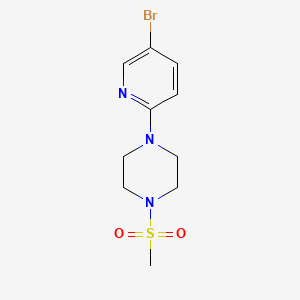
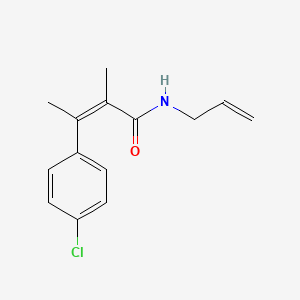
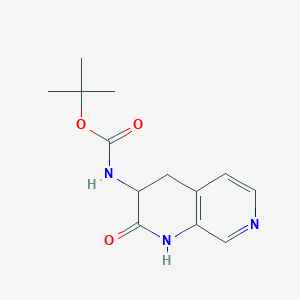
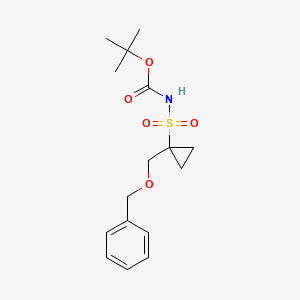
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)


![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
